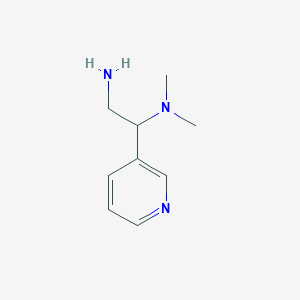

(2-Amino-1-(3-pyridyl)ethyl)dimethylamine

Descripción

Significance in Contemporary Organic and Medicinal Chemistry Research

(2-Amino-1-(3-pyridyl)ethyl)dimethylamine, a red viscous liquid, is recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. mdpi.com The presence of both a pyridine (B92270) ring and an amino group enhances its chemical reactivity and utility as a building block for more complex, biologically active compounds. mdpi.com In the realm of medicinal chemistry, this compound is particularly noted for its application in the development of drugs targeting neurological disorders. mdpi.com

The aminopyridine scaffold, a core component of this compound, is a privileged structure in drug discovery. Aminopyridine derivatives have been investigated for their potential as BACE1 inhibitors, which are a target in the treatment of Alzheimer's disease. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the active sites of enzymes, a crucial aspect in the design of enzyme inhibitors. nih.gov

Furthermore, the chiral 1,2-diamine moiety is a common feature in ligands for asymmetric catalysis and in biologically active molecules. The stereochemistry of such compounds is often critical for their pharmacological activity. The dimethylamino group can influence the compound's physicochemical properties, such as its basicity and lipophilicity, which are important for its pharmacokinetic profile.

While specific, in-depth research findings on this compound are not extensively published in publicly accessible literature, its commercial availability and stated applications from chemical suppliers underscore its utility in contemporary research and development. mdpi.com Its structural alerts suggest potential for use in creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 638220-38-9 |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| Appearance | Red viscous liquid |

| IUPAC Name | N¹,N¹-dimethyl-1-(pyridin-3-yl)ethane-1,2-diamine |

Evolution of Research Trajectories for Amine and Pyridine Derivatives

The study of amine and pyridine derivatives has a rich history and continues to be a vibrant area of chemical research. Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental components in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.gov The introduction of an amino group to the pyridine ring, forming aminopyridines, significantly broadens the chemical space and biological activities of these compounds.

Historically, the synthesis of pyridine derivatives has evolved from classical condensation reactions to modern, highly efficient catalytic methods. organic-chemistry.org Early research focused on the isolation of these compounds from natural sources and the development of fundamental synthetic routes. The 20th century saw a surge in the exploration of their pharmacological properties, leading to the discovery of numerous drugs containing the pyridine moiety.

In recent decades, the focus has shifted towards the development of more sophisticated and functionalized derivatives. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyridines, allowing for precise control over their structure. mdpi.com This has enabled medicinal chemists to systematically modify pyridine-based scaffolds to optimize their interaction with biological targets.

The development of chiral synthesis methodologies has also been a critical advancement. nih.gov For compounds like this compound, which possess a stereocenter, enantioselective synthesis is crucial to isolate the desired stereoisomer, as different enantiomers can have vastly different biological activities. Modern strategies often employ chiral catalysts or chiral auxiliaries to achieve high enantiomeric purity. nih.gov

The trajectory of research on amine and pyridine derivatives continues to move towards greater complexity and specificity. The design of molecules with multiple functional groups, such as this compound, reflects a trend towards creating "building blocks" that can be readily incorporated into diverse synthetic pathways to generate novel compounds with tailored properties for a wide range of applications, from medicine to materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9(6-10)8-4-3-5-11-7-8/h3-5,7,9H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQPPVGTDBKQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397560 | |

| Record name | (2-Amino-1-(3-pyridyl)ethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638220-38-9 | |

| Record name | (2-Amino-1-(3-pyridyl)ethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1 3 Pyridyl Ethyl Dimethylamine and Its Derivatives

Precursor-Based Synthetic Routes

Synthesis from 2-(3-Pyridylmethylene)cyclohexanone via Dimethylamine (B145610) Addition

A key synthetic route to a precursor of the target molecule involves the addition of dimethylamine to 2-(3-pyridylmethylene)cyclohexanone. This reaction proceeds by treating 2-(3-pyridylmethylene)cyclohexanone with dimethylamine, often at room temperature. prepchem.com Due to the low boiling point of dimethylamine, this step is conveniently carried out in a pressure bottle. The reaction typically requires an extended period, around 36 hours, to achieve a practical conversion to 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone. prepchem.com This intermediate can then be further processed. For instance, reduction of the carbonyl group using a reagent like THF-borane in an inert solvent such as tetrahydrofuran (B95107) (THF) yields the corresponding cyclohexanol (B46403) derivative. prepchem.com The reduction is typically initiated at a reduced temperature (0° to 10° C) and then allowed to warm to ambient temperature. prepchem.com Subsequent workup and purification, for example by chromatography on alumina, isolates the desired product. prepchem.com

The reaction of cyclohexanone (B45756) with dimethylamine in the presence of an acid catalyst is a known method for forming enamines, where water is continuously removed to drive the reaction to completion. vedantu.comdoubtnut.comaskiitians.com

Table 1: Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone

| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Time |

| 2-(3-Pyridylmethylene)cyclohexanone | Dimethylamine | Room temperature, pressure bottle | 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone | ~36 hours |

Preparation through Multi-Component Condensation Reactions involving Amine Derivatives

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of pyridine (B92270) derivatives. acsgcipr.orglnu.edu.cn These reactions combine three or more reactants in a single step to form a complex product, which is advantageous in terms of atom economy and procedural simplicity. lnu.edu.cnresearchgate.net For the synthesis of pyridine derivatives, MCRs often involve the condensation of aldehydes, ketones, malononitrile, and an amine source like ammonium (B1175870) acetate. researchgate.net The specific structure of the resulting pyridine can be influenced by the nature of the aliphatic amine used in the reaction. For instance, the three-component reaction of an aromatic aldehyde, malononitrile, and an aliphatic amine can yield various polysubstituted pyridine derivatives. While specific examples directly leading to (2-Amino-1-(3-pyridyl)ethyl)dimethylamine are not detailed in the provided context, the general principles of MCRs suggest a potential pathway by carefully selecting the appropriate starting materials. The synthesis of 2-amino pyridine compounds can be achieved by reacting a 2,4-pentadiene nitrile compound with an amine in the presence of a base. google.com

Strategies for Amine Formation via Hydrogen Borrowing Amination of Alcohols

The "borrowing hydrogen" methodology presents a sustainable and atom-economical approach for the formation of C-N bonds, converting alcohols into amines. nih.govmdpi.com This process involves the temporary removal of hydrogen from an alcohol by a catalyst to form a reactive carbonyl intermediate. nih.gov This intermediate then reacts with an amine, and the borrowed hydrogen is subsequently returned by the catalyst to form the final N-alkylated product, with water as the only byproduct. nih.gov This technique is particularly effective for the N-alkylation of amines using alcohols as the alkylating agents. nih.gov Various transition metal catalysts, including those based on ruthenium, cobalt, and iron, have been developed for this transformation. nih.govresearchgate.net The application of microwave heating can further enhance this methodology by reducing reaction times and eliminating the need for a solvent. researchgate.net This strategy could be conceptually applied to the synthesis of this compound by reacting a suitable precursor alcohol with dimethylamine. For example, a bimetallic Co/Sc catalyst has been shown to be effective in the synthesis of primary, secondary, and tertiary alkyl amines from ammonia (B1221849) and alcohols. researchgate.net

Enantioselective Synthesis Strategies

The synthesis of specific enantiomers of chiral amines is of significant importance in the pharmaceutical and fine chemical industries. mdpi.com

Chiral Organocatalysis Approaches

Chiral organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of compounds, including amino acid derivatives. documentsdelivered.comnih.gov Chiral primary and secondary amines, derived from natural sources like amino acids or Cinchona alkaloids, have proven to be highly versatile and effective catalysts. rsc.org These catalysts can activate substrates through the formation of chiral enamines or iminium ions, enabling highly enantioselective transformations. researchgate.net For instance, helical-chiral pyridines have been designed and successfully employed as organocatalysts in various asymmetric reactions, inducing high enantioselectivity. documentsdelivered.comnih.gov While a direct application to the synthesis of this compound is not explicitly described, the principles of chiral organocatalysis, particularly those involving chiral amine catalysts, represent a promising strategy for its enantioselective preparation. nih.gov

Kinetic Resolution Techniques utilizing Chiral Analogues

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. mdpi.com This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com In dynamic kinetic resolution (DKR), the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. mdpi.comresearchgate.net Enzymes, such as Candida antarctica lipase (B570770) B (CALB), are often employed as catalysts in the kinetic resolution of amines. researchgate.net The combination of an enzyme for the resolution step and a metal catalyst for the racemization of the unreacted enantiomer is a common strategy in DKR. researchgate.net Chiral bifunctional (thio)urea and squaramide-based organocatalysts have also been utilized in DKR processes. mdpi.comsemanticscholar.org This approach could be applied to a racemic mixture of a suitable precursor to selectively synthesize one enantiomer of this compound.

Table 2: Enantioselective Synthesis Strategies

| Strategy | Key Principle | Catalyst/Reagent Examples | Potential Application |

| Chiral Organocatalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Helical-chiral pyridines, primary amines derived from amino acids. documentsdelivered.comrsc.org | Direct asymmetric synthesis of one enantiomer. |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution with in-situ racemization of the slower-reacting enantiomer. | Enzymes (e.g., CALB), metal racemization catalysts, chiral bifunctional organocatalysts. mdpi.comresearchgate.net | Separation and conversion of a racemic mixture to a single enantiomer. |

Advanced Synthetic Transformations Involving the Dimethylamine Moiety

The dimethylamine group, along with the adjacent primary amine and the pyridyl ring, provides multiple reactive sites for constructing more complex molecular architectures. Advanced synthetic strategies can selectively target these functionalities to build diverse chemical scaffolds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of heteroaromatic rings like pyridine. The pyridine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2 and C4 positions, where the negative charge of the intermediate can be stabilized by the ring nitrogen. youtube.com

In the context of synthesizing derivatives related to this compound, the dimethylamine group can be introduced onto a pyridyl or other heteroaromatic scaffold via an SNAr reaction. For instance, a halogenated pyridine derivative can react with dimethylamine to form the corresponding dimethylamino-substituted product. Tertiary alkylamines can also act as nucleophiles in substitution reactions on heteroaromatic halides. mdpi.com

The mechanism typically involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group (commonly a halide). The reaction's success is often influenced by the presence of electron-withdrawing groups on the aromatic ring, which further activate it toward nucleophilic attack. nih.gov Kinetic studies of SNAr reactions on substituted pyridines with secondary amines, such as morpholine (B109124) and piperidine, confirm a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

| Aryl Halide/Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous solution, 20°C | 2-(Piperidin-1-yl)-3-nitropyridine | Data not specified | researchgate.net |

| 2-Methoxy-5-nitropyridine | Morpholine | Aqueous solution, 20°C | 4-(5-Nitropyridin-2-yl)morpholine | Data not specified | researchgate.net |

| Ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate | 2,3-Dimethylaniline | Triethylamine, EtOH | Ethyl 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoate | Data not specified | mdpi.com |

Condensation Reactions with Carbonyl Compounds

The primary amine functionality of this compound is a key site for condensation reactions with carbonyl compounds such as aldehydes and ketones. wikipedia.org This acid-catalyzed reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine (Schiff base). wikipedia.orglatech.edu This reversible reaction is often driven to completion by removing the water formed. wikipedia.org

These condensation reactions are pivotal in synthetic chemistry as they form the basis for constructing a wide array of larger molecules and heterocyclic systems. nih.gov For example, reacting a pyridyl amine with an aromatic aldehyde is a common method for producing pyridine scaffolds with diverse functionalities. rsc.org The resulting imines are themselves versatile intermediates for further transformations.

| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary Amine (General) | Aldehyde/Ketone | Acid catalyst, removal of water | Imine (Schiff Base) | wikipedia.org |

| Pyridyl amine | Aromatic aldehyde | Not specified | Substituted Pyridine Scaffold | rsc.org |

| 1,3-Dicarbonyl derivative | Vinylogous amide | Not specified | Pyridine derivative | rsc.org |

Reactions for Incorporating the Pyridyl and Amine Functionalities into Complex Scaffolds

The pyridine ring and its associated amine groups serve as a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in a wide range of biologically active compounds. nih.govresearchgate.net Consequently, numerous synthetic strategies have been developed to incorporate this framework into more complex molecules. iipseries.org

Multicomponent Reactions (MCRs): These reactions are highly efficient processes where three or more reactants combine in a one-pot synthesis to form a complex product, incorporating structural elements from each starting material. nih.gov Aminopyridine derivatives are excellent substrates for MCRs. For instance, a three-component reaction of 2-aminopyridines, aldehydes, and isonitriles (or cyanides) is an effective method for generating fused imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net Similarly, aminopyrido[2,3-d]pyrimidines can be synthesized via the multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.comsciforum.net

Thienopyridine Synthesis: The Gewald reaction is a powerful MCR for synthesizing polysubstituted 2-aminothiophenes. wikipedia.org This reaction can be adapted to create thieno[2,3-b]pyridine (B153569) scaffolds, which are of significant interest in drug discovery. The synthesis involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.orgresearchgate.net By starting with appropriate pyridine-based precursors, this methodology allows for the fusion of a thiophene (B33073) ring to the pyridine core, creating complex heterocyclic systems. researchgate.netabertay.ac.uknih.gov

| Reaction Type | Key Reactants | Product Scaffold | Significance | Reference |

|---|---|---|---|---|

| Multicomponent Reaction (MCR) | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | 3-Aminoimidazo[1,2-a]pyridine | Efficient one-pot synthesis of a privileged scaffold. | researchgate.net |

| MCR (Solvent-Free) | 2-Aminopyridine, Triethyl orthoformate, Primary amine | Aminopyrido[2,3-d]pyrimidine | Environmentally friendly synthesis of fused pyrimidines. | mdpi.com |

| Gewald Aminothiophene Synthesis | Ketone, α-Cyanoester, Sulfur, Base | 2-Aminothiophene | Key intermediate for thienopyridine synthesis. | wikipedia.orgresearchgate.net |

| Hantzsch Pyridine Synthesis | 1,3-Dicarbonyl, Aldehyde, Ammonia | Substituted Pyridine | Classic method for pyridine ring formation. | nih.govrsc.org |

Mechanistic Investigations of Reactions Involving 2 Amino 1 3 Pyridyl Ethyl Dimethylamine

Detailed Reaction Pathway Elucidation

The reaction pathways involving (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, a versatile building block in organic synthesis, are multifaceted. chemimpex.com Its unique structure, featuring a pyridine (B92270) ring and a dimethylamino group, allows it to participate in a variety of chemical transformations. chemimpex.com

Hydroamination Mechanisms and Regioselectivity Considerations

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a fundamental reaction in organic chemistry. wikipedia.org While the direct, uncatalyzed hydroamination of unactivated alkenes is often thermodynamically challenging, catalytic methods have been developed to facilitate this transformation. nih.gov

For substrates like this compound, hydroamination reactions can proceed through several catalytic pathways, including those mediated by acids, bases, or transition metals. libretexts.org The regioselectivity of these reactions, determining whether the amino group adds to the more or less substituted carbon of the double bond (Markovnikov vs. anti-Markovnikov addition), is a key consideration.

Late transition metal complexes, for instance, can catalyze hydroamination through pathways involving either nucleophilic attack on a coordinated alkene or insertion of the alkene into a metal-amide bond. wikipedia.org The specific ligand environment and the nature of the metal center play a crucial role in dictating the regiochemical outcome.

Amine Activation Pathways (Oxidative Addition, Coordination-Deprotonation)

The activation of the amine N-H bond is a critical step in many catalytic reactions involving this compound. Two common pathways for this activation are oxidative addition and coordination-deprotonation.

In oxidative addition, a low-valent metal center inserts into the N-H bond, forming a new metal-hydride and metal-amido species. This process increases the oxidation state of the metal and activates the amine for subsequent reactions.

Alternatively, the amine can coordinate to a metal center, increasing the acidity of the N-H proton. Subsequent deprotonation by a base generates a metal-amido complex, which is a key intermediate in many catalytic cycles, including hydroamination. libretexts.org

Nucleophilic Addition and Cyclization Processes

The amino group of this compound can act as a nucleophile, participating in addition reactions to electrophilic centers. For instance, it can add to carbonyl compounds or activated double bonds. nih.gov

Furthermore, the presence of both the pyridine ring and the amino group allows for the possibility of intramolecular cyclization reactions. These processes can lead to the formation of various heterocyclic structures, which are prevalent in many biologically active molecules. The specific conditions and reagents employed will dictate the course of these cyclization reactions. chemrxiv.org

Role of the Pyridine Nitrogen in Reaction Mechanisms

The nitrogen atom within the pyridine ring of this compound is not merely a passive spectator. Its electronic properties and ability to coordinate to metal centers can significantly influence the course of a reaction.

Catalytic Cycle Participation (e.g., in Esterifications)

Pyridine and its derivatives are well-known catalysts for various organic transformations, including esterification reactions. nih.gov The pyridine nitrogen can act as a nucleophilic catalyst by reacting with an acylating agent to form a highly reactive acylpyridinium intermediate. nih.gov This intermediate is then more susceptible to attack by an alcohol, facilitating ester formation. nih.gov

In the context of this compound, the pyridine nitrogen can participate in catalytic cycles, potentially accelerating reactions such as the esterification of carboxylic acids. google.com The exact mechanism will depend on the specific reaction conditions and the other functional groups present in the molecule.

Influence on Regioselectivity and Stereoselectivity

The position of the nitrogen atom in the pyridine ring can exert a significant influence on the regioselectivity and stereoselectivity of reactions. nih.gov This is due to both steric and electronic effects. mdpi.com

The pyridine nitrogen can act as a directing group, guiding incoming reagents to a specific position on the pyridine ring or on a side chain. researchgate.net For example, in metal-catalyzed reactions, the pyridine nitrogen can coordinate to the metal center, influencing the orientation of the substrate and thereby controlling the regiochemical and stereochemical outcome of the reaction. nih.gov

In diastereoselective reactions, the stereochemistry of products can be influenced by the pyridine moiety. For instance, in Ugi reactions involving pyridine-based aldehydes, the position of the nitrogen and other substituents on the pyridine ring can affect the diastereomeric ratio of the products. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 1 3 Pyridyl Ethyl Dimethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, ¹H and ¹³C NMR would provide definitive evidence of its constitution, while advanced 2D NMR techniques could be used to probe its stereochemistry and preferred conformations.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The methine proton (CH) adjacent to the pyridine ring and the dimethylamino group would likely appear as a multiplet, its chemical shift influenced by these neighboring electron-withdrawing groups. The two protons of the aminomethyl group (-CH₂NH₂) would be diastereotopic due to the adjacent chiral center, potentially appearing as distinct multiplets. The six protons of the dimethylamino group (N(CH₃)₂) would likely give rise to a sharp singlet, while the two protons of the primary amine (-NH₂) would appear as a broad singlet that can exchange with D₂O. docbrown.info

The ¹³C NMR spectrum would complement the ¹H NMR data, showing a unique signal for each of the nine carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the downfield region (δ 120-150 ppm). The chiral methine carbon and the aminomethyl carbon would appear in the aliphatic region, along with the signal for the two equivalent methyl carbons of the dimethylamino group, which typically appears around 30-45 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | ~8.4-8.6 (s) | ~148-152 |

| Pyridine C4-H | ~7.6-7.8 (d) | ~134-138 |

| Pyridine C5-H | ~7.2-7.4 (dd) | ~122-125 |

| Pyridine C6-H | ~8.5-8.7 (d) | ~147-151 |

| Pyridine C3 | - | ~135-140 |

| CH-N(CH₃)₂ | ~3.2-3.5 (t) | ~60-68 |

| CH₂-NH₂ | ~2.8-3.1 (d) | ~45-55 |

| N(CH₃)₂ | ~2.2-2.4 (s) | ~40-45 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions.

Stereochemical and conformational analysis could be performed using 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY), which would reveal through-space correlations between protons, helping to define the molecule's preferred three-dimensional arrangement.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₉H₁₅N₃), the molecular weight is 165.24 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at an m/z (mass-to-charge ratio) of 165.

The fragmentation of the molecular ion is predictable based on the stability of the resulting carbocations and neutral losses. A primary and highly favorable fragmentation pathway for amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. nih.gov

Key predicted fragmentation pathways include:

α-Cleavage adjacent to the dimethylamino group: Loss of a pyridylethyl radical to form a stable iminium ion at m/z 72, [CH(N(CH₃)₂)CH₂NH₂]⁺.

α-Cleavage adjacent to the chiral center: Loss of a dimethylamino radical (•N(CH₃)₂) to yield a fragment at m/z 121.

Benzylic-type cleavage: Cleavage of the bond between the chiral carbon and the aminomethyl group, leading to the formation of a pyridyl-stabilized cation. A prominent fragment would be the dimethylaminomethylpyridinium ion at m/z 121, [C₅H₄NCH(N(CH₃)₂)]⁺.

Loss of ammonia (B1221849): Fragmentation involving the primary amine could lead to the loss of NH₃ (17 Da) from the molecular ion or subsequent fragments. diva-portal.org

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 165 | [C₉H₁₅N₃]⁺• | Molecular Ion |

| 121 | [C₇H₉N₂]⁺ | Loss of •N(CH₃)₂ |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

| 72 | [C₃H₈N₂]⁺ | α-Cleavage, formation of [CH(N(CH₃)₂)CH₂NH₂]⁺ |

Note: The relative abundance of these fragments provides a unique fingerprint for structural confirmation.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. To date, a crystal structure for this compound has not been reported in publicly accessible databases.

If a suitable single crystal could be grown, X-ray diffraction analysis would yield a wealth of structural information, including:

Connectivity and Constitution: Absolute confirmation of the atomic connections.

Stereochemistry: Unambiguous assignment of the stereochemistry at the chiral center.

Conformation: The precise conformation of the molecule as it exists in the solid state, including bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice. Given the presence of a primary amine (a hydrogen bond donor) and three nitrogen atoms (all potential hydrogen bond acceptors), it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds.

This technique remains the gold standard for structural determination, and its application would definitively resolve the solid-state architecture of the title compound. mdpi.comnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk These two techniques are often complementary.

For this compound, the spectra would be expected to show several characteristic absorption bands:

N-H Vibrations: The primary amine (-NH₂) would exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. An N-H bending (scissoring) vibration would be expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching of the various amine groups would produce bands in the 1000-1300 cm⁻¹ fingerprint region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 | IR |

| Aromatic C-H Stretch | Pyridine Ring | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | -CH-, -CH₂-, -CH₃ | 2850-3000 | IR, Raman |

| N-H Bend | Primary Amine | 1590-1650 | IR |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400-1600 | IR, Raman |

The combined data from both IR and Raman spectroscopy would provide a comprehensive fingerprint of the molecule's functional groups, confirming its identity and structural integrity. researchgate.net

Computational and Theoretical Chemistry of 2 Amino 1 3 Pyridyl Ethyl Dimethylamine

Density Functional Theory (DFT) Calculations for Optimized Structures and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional geometry (optimized structure) and to derive various electronic properties. nih.govresearchgate.net These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation.

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyridine (B92270) ring and the amino groups, which have available lone-pair electrons. Conversely, the LUMO is likely distributed over the electron-deficient pyridine ring, which can accept electron density. The analysis of these orbitals indicates the potential for intramolecular charge transfer, a process that influences the molecule's electronic and optical properties. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Primary Localization | Implication |

|---|---|---|---|

| LUMO | -0.98 | Pyridine Ring | Site of nucleophilic attack; electron acceptor |

| HOMO | -5.87 | Pyridine N, Amino Groups | Site of electrophilic attack; electron donor |

| Gap (ΔE) | 4.89 | - | Indicates high kinetic stability and low reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are anticipated around the electronegative nitrogen atoms of the pyridine ring and the two amino groups. These sites are susceptible to electrophilic attack. Regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly those of the primary amine group, indicating sites for potential nucleophilic attack. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential Regions

| Region | Location | Color Code | Interpretation |

|---|---|---|---|

| Most Negative | Pyridine Nitrogen Atom | Deep Red | Strongest site for electrophilic attack, protonation |

| Negative | Amino Nitrogen Atoms | Red to Yellow | Sites for electrophilic attack and hydrogen bonding |

| Positive | Amine and Alkyl H-Atoms | Blue | Sites for nucleophilic attack |

The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Aromaticity is a manifestation of cyclic electron delocalization, which can be quantified using various computational indices. rsc.org Indices such as the Aromatic Fluctuation Index (FLU), the Para-Delocalization Index (PDI), and multicenter delocalization indices (MCI) are calculated to assess the degree of electron sharing and delocalization within the ring. rsc.orgchemrxiv.org For the pyridine moiety, these indices are expected to confirm a high degree of aromatic character, comparable to, but slightly less than, benzene, due to the presence of the electronegative nitrogen atom. researchgate.net

Table 3: Predicted Aromaticity Indices for the Pyridine Ring

| Index | Predicted Value | Comparison Standard (Benzene) | Interpretation |

|---|---|---|---|

| FLU | ~0.01 | 0.00 | Low value indicates high aromaticity |

| PDI | ~0.09 | 0.10 | High value indicates significant para-delocalization |

| NICS(1)zz | ~ -12 ppm | -14 ppm | Negative value indicates diatropic ring current (aromatic) |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map the potential energy surface and identify the most stable conformers.

For this compound, MD simulations would reveal the rotational freedom around the single bonds of the ethyl-dimethylamine side chain. This analysis helps to understand the molecule's accessible shapes (conformational landscape) in different environments (e.g., in a vacuum or in solution). The results would likely show several low-energy conformers, defined by specific dihedral angles, which could influence how the molecule interacts with biological targets.

Molecular Docking and Intermolecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand.

Docking studies of this compound into a hypothetical protein active site (e.g., a kinase) would identify key intermolecular interactions. It is expected that the pyridine nitrogen and the primary amino group would act as hydrogen bond acceptors and donors, respectively. The pyridine ring could also engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. researchgate.net The dimethylamino group might form hydrophobic interactions. These predicted interactions are crucial for understanding the molecule's potential biological activity.

Table 4: Hypothetical Molecular Docking Interaction Profile

| Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 145 | Hydrogen Bond (with -NH2) | 2.1 |

| LYS 89 | Hydrogen Bond (with Pyridine N) | 2.5 |

| PHE 80 | π-π Stacking (with Pyridine Ring) | 3.8 |

| VAL 65 | Hydrophobic (with -N(CH3)2) | 4.1 |

Quantum Chemical Studies of Tautomeric Equilibria

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. The this compound molecule can theoretically exhibit amino-imino tautomerism, where a proton from the primary amino group migrates to the pyridine ring or the adjacent carbon.

Quantum chemical calculations, particularly DFT, are used to determine the relative energies and stabilities of these potential tautomers. mdpi.commdpi.com By calculating the Gibbs free energy of each tautomeric form, it is possible to predict the equilibrium constant and the population of each species under given conditions. nih.gov For this molecule, computations are expected to show that the amine tautomer is significantly more stable than any of its imino counterparts, making it the overwhelmingly predominant form in most conditions.

Table 5: Predicted Relative Energies of Tautomers

| Tautomer Form | Relative Gibbs Free Energy (ΔG, kJ/mol) | Predicted Population (%) |

|---|---|---|

| Amine (Primary) | 0.0 (Reference) | >99.9% |

| Imino (Isomer 1) | +45.5 | <0.1% |

| Imino (Isomer 2) | +52.8 | <0.1% |

Derivatization Strategies for Enhanced Analysis and Functionality of 2 Amino 1 3 Pyridyl Ethyl Dimethylamine

Pre-column and Post-column Derivatization for Chromatographic Detection

In chromatographic analysis, particularly high-performance liquid chromatography (HPLC), derivatization is a powerful technique used to improve the analytical characteristics of a target compound. iucr.org For molecules like (2-Amino-1-(3-pyridyl)ethyl)dimethylamine that may lack a strong native chromophore or fluorophore, derivatization is essential for achieving high sensitivity and selectivity. acs.org This process involves reacting the analyte with a reagent to form a new compound (a derivative) with more favorable properties for separation and detection. iucr.org The modification can be performed before the sample is injected into the chromatograph (pre-column) or after the separation has occurred but before detection (post-column). dp.la

Pre-column derivatization offers several advantages, including flexibility in reaction conditions to ensure high yields and the ability to remove excess reagent before analysis, preventing interference. nih.gov Post-column derivatization, integrated into the HPLC system, automates the process and is useful for analytes that are unstable after derivatization. nih.gov For this compound, the primary amino group is the most accessible site for reaction with a wide array of derivatizing agents.

To enhance detectability using common HPLC detectors like fluorescence (FLD) and ultraviolet-visible (UV-Vis) detectors, the analyte can be "tagged" with a molecule that is highly responsive to these detection methods.

Fluorescent Tagging: This is one of the most sensitive detection methods available in HPLC. Reagents containing fluorophores are reacted with the primary amine of this compound to create a highly fluorescent product.

4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with primary and secondary amines under mild conditions to yield intensely fluorescent derivatives. nih.govresearchgate.net The resulting NBD-amine adduct of the target compound would allow for its quantification at very low levels. researchgate.net

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a classic reagent that reacts with primary amino groups to form stable, fluorescent sulfonamide derivatives. iucr.org

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form fluorescent isoindole products. This is a common pre-column or post-column derivatization method for amino acid and amine analysis. iucr.org

UV-Active Tagging: For laboratories equipped with standard HPLC-UV detectors, derivatization to attach a strong chromophore (a UV-absorbing group) can significantly improve the limit of detection. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with primary and secondary amines to form highly UV-active carbamate (B1207046) derivatives. iucr.orgfrontiersin.org This reaction is often rapid and proceeds under mild conditions. iucr.org

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC is widely used for the pre-column derivatization of amino acids and amines. It reacts with the primary amine to form a phenylthiocarbamyl (PTC) derivative, which has a strong UV absorbance around 254 nm. researchgate.net

The table below summarizes common tagging reagents applicable to the primary amine of this compound.

| Reagent Name | Abbreviation | Target Group | Detection Method | Key Advantage |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary/Secondary Amine | Fluorescence | High sensitivity |

| Dansyl Chloride | DNS-Cl | Primary Amine | Fluorescence | Forms stable derivatives |

| o-Phthalaldehyde | OPA | Primary Amine | Fluorescence | Rapid reaction |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary/Secondary Amine | UV-Vis | Strong UV absorbance |

| Phenylisothiocyanate | PITC | Primary Amine | UV-Vis | Well-established method |

While mass spectrometry (MS) is inherently sensitive, derivatization can be employed to overcome issues such as poor ionization efficiency, insufficient retention in reversed-phase liquid chromatography (RPLC), or uncontrolled fragmentation. ethernet.edu.et The goal is to modify the analyte to improve its behavior in the MS source and analyzer. iucr.org

Improving Ionization and Fragmentation: For liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), derivatization can introduce a chemical moiety that is easily protonated or carries a permanent positive charge, enhancing the signal in positive-ion mode. acs.org A notable strategy involves using reagents that produce a predictable and common fragment ion upon collision-induced dissociation. For instance, the reagent 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) reacts with amino groups and introduces an aminopyridyl moiety. nih.gov In MS/MS analysis, all analytes derivatized with APDS will yield a common fragment ion at m/z 121, which is ideal for targeted analysis using selective reaction monitoring (SRM) or neutral loss scans. nih.gov

Charge Tagging: Derivatization can be used to add a fixed positive charge, for example a quaternary ammonium (B1175870) group, to the molecule. This ensures that the derivative is pre-charged, leading to a strong and reliable signal in the mass spectrometer without reliance on mobile phase pH. acs.org This approach is particularly useful for improving the performance of fragmentation techniques like electron transfer dissociation (ETD). acs.org

The following table outlines strategies for enhancing MS detection of this compound.

| Strategy | Derivatization Approach | Reagent Example | Key Advantage |

| Controlled Fragmentation | Introduce a common fragmenting moiety | 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | Allows for selective reaction monitoring (SRM) of a common fragment ion (e.g., m/z 121). nih.gov |

| Enhanced Ionization | Add a readily ionizable or permanently charged group | Quaternary ammonium N-hydroxysuccinimide esters | Guarantees a positive charge for ESI-MS, improving sensitivity and reproducibility. acs.org |

| Improved Hydrophobicity | Modify polar functional groups to increase RPLC retention | Alkylation (e.g., with 1-bromobutane) | Improves chromatographic peak shape and retention for polar amines. iucr.org |

Chemical Modification for Specific Reactivity or Spectroscopic Probes

Beyond analytical detection, the functional groups of this compound can be modified to create derivatives with tailored reactivity or to serve as spectroscopic probes. The presence of two distinct amine groups and a pyridine (B92270) ring offers rich possibilities for selective chemical transformations.

The primary amine serves as a versatile chemical handle. It can be converted into other functional groups, such as an azide (B81097) or an alkyne, to enable bioorthogonal "click" chemistry reactions. This would allow the molecule to be covalently attached to biomolecules, surfaces, or polymers with high specificity.

Furthermore, the diamine structure can act as a chelating ligand for metal ions. By reacting the compound with precursors of transition metals like rhenium or ruthenium, novel coordination complexes can be synthesized. These complexes may possess unique photophysical properties (e.g., fluorescence, phosphorescence) or electrochemical activity, transforming the original molecule into a spectroscopic probe for sensing or a label for molecular imaging applications. The 4-(dimethylamino)pyridine (DMAP) structural element is well-known in catalysis; the analogous 3-pyridyl and dimethylamino arrangement in the target compound could be exploited to catalyze specific chemical reactions, such as phosphorylation, after suitable modification.

Derivatization for Supramolecular Assembly Applications

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Derivatization of this compound can produce building blocks (synthons) for constructing higher-order architectures through self-assembly.

Coordination-Driven Self-Assembly: The 3-pyridyl nitrogen is an excellent ligand for a wide variety of transition metal ions, including palladium(II), copper(II), and cadmium(II). acs.org This coordination bond is a powerful tool for directing the assembly of molecules into discrete, well-defined structures (like molecular cages) or infinite, repeating arrays (coordination polymers or metal-organic frameworks). nih.goviucr.org By derivatizing the primary amine to install a second metal-binding site, the molecule can be converted into a multitopic ligand capable of bridging multiple metal centers, leading to the formation of complex two- or three-dimensional networks.

Hydrogen-Bonding Interactions: The molecule is rich in sites for hydrogen bonding. The primary amine (N-H) is a strong hydrogen bond donor, while all three nitrogen atoms (primary amine, tertiary amine, and pyridine) can act as hydrogen bond acceptors. nih.gov These directional interactions can be programmed to guide the self-assembly of molecules into predictable patterns, such as chains, sheets, or helical structures. The interplay between hydrogen bonding from the amine backbone and metal coordination from the pyridyl group can be used to direct the formation of novel supramolecular systems with complex topologies.

Through these derivatization strategies, this compound can be transformed from a simple organic base into a sophisticated component for advanced materials and analytical methods.

Applications in Advanced Organic Synthesis and Catalysis

(2-Amino-1-(3-pyridyl)ethyl)dimethylamine as a Ligand in Coordination Chemistry

The presence of multiple nitrogen atoms—specifically the pyridine (B92270) nitrogen, the primary amine, and the tertiary amine—makes this compound a promising candidate for a multidentate ligand in coordination chemistry. Such ligands, capable of binding to a metal center through multiple points, can form stable chelate complexes. Pyridine-based ligands are widely used in coordination chemistry due to their unique electronic properties and their ability to stabilize various metal oxidation states.

Chiral Ligand Design and Application in Asymmetric Catalysis

When synthesized in an enantiomerically pure form, this compound possesses a chiral center at the carbon atom bonded to the pyridine ring, the primary amino group, and the dimethylamino group. This chirality is fundamental for its potential application in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a product.

Chiral diamine ligands are a cornerstone of asymmetric catalysis, used in a multitude of transition-metal-catalyzed reactions, including hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The precise steric and electronic environment created by the chiral ligand around the metal center is crucial for achieving high enantioselectivity. While specific studies detailing the use of this compound as a chiral ligand are not extensively documented, its structure fits the profile of a classic chiral diamine ligand. The combination of a soft pyridine donor and hard amine donors could be beneficial in tuning the reactivity and selectivity of metal catalysts.

Table 1: Potential Asymmetric Reactions for Chiral this compound Ligands

| Reaction Type | Potential Metal Catalyst | Substrate Class | Expected Product |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Prochiral ketones, imines | Chiral alcohols, amines |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Ketones, imines | Chiral alcohols, amines |

This table is illustrative of potential applications based on the structural characteristics of the compound and established principles of asymmetric catalysis. Specific experimental data for this ligand is not available in the reviewed literature.

Metal Complexation Studies and Electronic Properties

The coordination of this compound to a metal ion would likely involve the pyridine nitrogen and the primary amine nitrogen to form a stable five-membered chelate ring. The tertiary amine could also participate in coordination, potentially leading to tridentate binding, depending on the metal's coordination preference and steric factors.

Metal complexation studies would be essential to understand the electronic properties of the resulting complexes. Techniques such as UV-Visible spectroscopy, cyclic voltammetry, and X-ray crystallography would provide insights into the geometry, stability, and redox behavior of these metal complexes. The electronic properties are critical as they dictate the catalytic activity of the complex. For instance, the electron-donating or -withdrawing nature of the ligand influences the electron density at the metal center, which in turn affects its catalytic performance. Research on structurally related pyridine-amine ligands shows that they can form stable complexes with a range of transition metals, including iron, cobalt, copper, and silver, suggesting similar potential for this compound.

Catalytic Roles in Organic Transformations

The amine functional groups in this compound also position it as a potential organocatalyst, operating without a metal center. Organocatalysis is a powerful tool in organic synthesis, often lauded for its lower toxicity and cost compared to metal-based catalysis.

Nucleophilic Organocatalysis

The tertiary amine group in the molecule could function as a nucleophilic catalyst. In this mode of catalysis, the tertiary amine attacks an electrophilic substrate (e.g., an acyl chloride or an enone) to form a reactive intermediate. This intermediate then reacts with another substrate, and in the final step, the catalyst is regenerated. The pyridine nitrogen can also exhibit nucleophilic character. Chiral versions of such catalysts are widely used to induce enantioselectivity.

Brønsted Organocatalysis

The primary amine group can act as a Brønsted base, accepting a proton to activate a substrate. Alternatively, its conjugate acid (the ammonium (B1175870) ion) can act as a Brønsted acid, donating a proton to activate a substrate, often through hydrogen bonding. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. This compound has the potential to act as a bifunctional catalyst, with the primary amine acting as a hydrogen-bond donor and the tertiary amine or pyridine nitrogen acting as a basic site.

Multicomponent Reaction Catalysis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. Amine-based catalysts are frequently employed to facilitate MCRs, often by activating a carbonyl compound through the formation of a reactive enamine or iminium ion intermediate. The various amine functionalities within this compound make it a plausible candidate for catalyzing such transformations. For example, it could potentially catalyze the synthesis of highly substituted pyridine derivatives or other heterocyclic structures, which are common targets of MCRs. nih.gov

Table 2: Potential Organocatalytic Roles of this compound

| Catalysis Type | Active Functional Group(s) | Mode of Activation | Example Reaction |

|---|---|---|---|

| Nucleophilic | Tertiary Amine, Pyridine N | Formation of a reactive covalent intermediate | Acylation, Baylis-Hillman reaction |

| Brønsted Base | Primary Amine, Tertiary Amine | Deprotonation of a pro-nucleophile | Michael addition, aldol (B89426) reaction |

| Brønsted Acid | Protonated Primary Amine | Hydrogen-bond donation to an electrophile | Diels-Alder reaction |

This table outlines the theoretical organocatalytic applications based on the functional groups present in the molecule. Published experimental validation for these specific roles is limited.

Building Block for Nitrogen-Containing Heterocycles and Polyfunctional Compounds

Synthesis of Pyridine Ring Systems

The de novo synthesis of pyridine rings often involves the condensation of aldehydes, ketones, or dicarbonyl compounds with an ammonia (B1221849) source. acsgcipr.orgbaranlab.orgbeilstein-journals.org While this compound already contains a pre-formed pyridine ring, its diamine functionality presents possibilities for constructing new, annulated pyridine systems.

Detailed research findings specifically employing this compound as a precursor for the synthesis of new pyridine ring systems are not widely reported in peer-reviewed literature. However, the general reactivity of aminopyridines is well-established in classical pyridine syntheses like the Hantzsch or Guareschi-Thorpe condensations, which typically utilize ammonia or simple amines. beilstein-journals.org In principle, the primary amine of this compound could act as the nitrogen source in reactions with 1,5-dicarbonyl compounds or their equivalents to form a new, fused dihydropyridine (B1217469) ring, which could then be oxidized to the corresponding pyridinium (B92312) salt or pyridone. baranlab.org

Modern synthetic methods continue to evolve, utilizing various catalytic and multicomponent reactions to build the pyridine scaffold. acsgcipr.orgnih.gov The application of bifunctional building blocks like the title compound in such complex transformations could lead to the formation of polycyclic structures incorporating the initial 3-pyridyl moiety.

Formation of Fused Azine and Azole Derivatives

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and aminopyridines are common starting materials for creating bicyclic structures like imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyridines, and various fused triazoles and pyrimidines. rsc.org Azines (six-membered rings with two or more nitrogen atoms like pyrimidines and pyrazines) and azoles (five-membered rings with two or more heteroatoms) are prevalent in biologically active molecules. nih.govrsc.orgnih.gov

Although specific examples detailing the cyclization of this compound to form fused azines or azoles are scarce in the literature, its vicinal diamine structure is analogous to precursors commonly used for such transformations. The 1,2-diamine motif is a classic precursor for the synthesis of five- and six-membered rings.

Fused Azoles: The reaction of a 1,2-diamine with carboxylic acids or their derivatives (e.g., esters, anhydrides, or orthoesters) is a standard method for constructing fused imidazole (B134444) rings. Similarly, reaction with nitrous acid can yield fused triazoles. chemimpex.com The primary and secondary (after initial reaction) amines in the title compound could react with various one-carbon or two-carbon electrophilic synthons to form fused imidazole, triazole, or related azole systems.

Fused Azines: Condensation of 1,2-diamines with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or biacetyl) is a fundamental route to pyrazine (B50134) rings. researchgate.net Reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused diazepine (B8756704) rings or, under specific conditions, pyrimidine (B1678525) derivatives. The presence of the pyridine ring adds another layer of complexity and potential for further intramolecular cyclization. scirp.org

The following table illustrates general synthetic pathways where a diamine functionality, like that in this compound, is used to form fused heterocycles.

| Fused Ring System | Typical Reagent(s) | General Reaction Type |

| Fused Imidazole | Carboxylic Acid, Aldehyde | Condensation, Cyclization |

| Fused Pyrazine | 1,2-Dicarbonyl Compound | Condensation, Cyclization |

| Fused 1,2,4-Triazine | α-Ketoester, Hydrazine | Condensation, Cyclization |

| Fused Pyrimidine | β-Diketone, Malonic Ester | Condensation, Cyclization |

This table represents common synthetic strategies for diamines and does not reflect specific published reactions of this compound.

Integration into Macrocyclic and Supramolecular Architectures

The construction of macrocycles and supramolecular assemblies is a sophisticated area of synthetic chemistry aimed at creating large, organized molecular structures with specific functions, such as host-guest recognition or catalysis. rsc.orgnih.govnih.gov Pyridine units are frequently incorporated into these architectures for their rigidity, coordination ability, and defined geometric vectors. nih.gov Diamine linkers are also crucial components, providing points of connection and flexibility.

There is no specific documentation found in the scientific literature on the integration of this compound into macrocyclic or supramolecular structures. However, its structure possesses the key features required for such applications. The two amine groups can be difunctionalized to serve as a linking unit in the synthesis of macrocycles, such as crown ethers, cryptands, or cyclopeptides. rug.nlchemrxiv.org

For instance, the primary amine could be acylated with a diacid chloride, and the tertiary amine could be quaternized or used as an internal base, leading to complex macrocyclization pathways. The pyridine nitrogen atom provides an additional site for coordination with metal ions, which can act as a template for directing the assembly of a macrocyclic ligand around it. rsc.org In supramolecular chemistry, the hydrogen bond donor (N-H) and acceptor (pyridine-N, tertiary amine-N) sites could direct the self-assembly of molecules into higher-order structures like helices or sheets. rsc.org The combination of a chiral center (at C1 of the ethyl group) with the rigid pyridine scaffold makes it a potentially interesting building block for creating chiral macrocycles or asymmetric supramolecular catalysts.

Supramolecular Interactions and Self Assembly of 2 Amino 1 3 Pyridyl Ethyl Dimethylamine Based Systems

Hydrogen Bonding Networks

Hydrogen bonding is anticipated to be a dominant force in the supramolecular assembly of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, owing to the presence of both hydrogen bond donors (the primary amine group) and acceptors (the pyridyl nitrogen and the amino nitrogens).

Intermolecular Hydrogen Bonding in Solid State

In the solid state, the primary amine (-NH₂) group is a potent hydrogen bond donor and can engage in multiple hydrogen bonding interactions with acceptor atoms on neighboring molecules. The pyridyl nitrogen atom is a strong hydrogen bond acceptor, and the tertiary dimethylamino group, while a weaker acceptor, can also participate in such interactions. This combination of donors and acceptors can lead to the formation of robust and intricate hydrogen-bonded networks.

For instance, similar aminopyridine derivatives have been shown to form extensive networks. The primary amine can form N-H···N hydrogen bonds with the pyridyl nitrogen of an adjacent molecule, leading to the formation of chains or dimeric motifs. Furthermore, the amino group can also interact with the amino groups of other molecules, resulting in more complex three-dimensional structures. The specific geometry of these interactions, including bond lengths and angles, would be dependent on the crystalline packing, which is currently not available for this compound.

Table 1: Potential Intermolecular Hydrogen Bonds in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Primary Amine (N-H) | Pyridyl Nitrogen (N) | Strong |

| Primary Amine (N-H) | Primary Amine Nitrogen (N) | Moderate |

Halogen Bonding Interactions

While this compound does not itself contain a halogen atom, its pyridyl nitrogen can act as a halogen bond acceptor. In the presence of a halogen bond donor (e.g., a halogenated solvent or another co-crystallizing molecule with a polarized halogen atom), a C-X···N (where X is a halogen) interaction could be established. The strength of this interaction would depend on the nature of the halogen atom and the electronic properties of the molecule it is attached to. This type of interaction is a valuable tool in crystal engineering for the design of multi-component co-crystals.

Pi-Pi Stacking and Aromatic Interactions

The pyridine (B92270) ring of this compound is an aromatic system capable of engaging in π-π stacking interactions. In the solid state, these interactions can lead to the formation of columnar structures or layered arrangements of the molecules. The geometry of these interactions can be parallel-displaced or T-shaped, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. The presence of the aminoethyl and dimethylamino substituents will influence the electronic nature of the pyridine ring and, consequently, the strength and geometry of the π-π stacking interactions.

Controlled Assembly into Extended Architectures (1-D, 2-D Networks)

The interplay of the various non-covalent interactions discussed above, particularly hydrogen bonding and π-π stacking, can lead to the self-assembly of this compound into extended architectures. For example, a combination of N-H···N hydrogen bonds could lead to the formation of one-dimensional (1-D) chains. These chains could then be further organized into two-dimensional (2-D) sheets through weaker interactions such as C-H···π or π-π stacking. The specific dimensionality and topology of the resulting network would be highly dependent on the crystallization conditions and the presence of any co-formers. Studies on other aminopyridine derivatives have demonstrated their ability to form predictable and well-defined supramolecular architectures through such directional interactions.

Ion-Pair Recognition and Anion Binding

The basic nitrogen atoms in this compound (the primary amine, the tertiary amine, and the pyridyl nitrogen) can be protonated to form a cationic species. The resulting pyridinium (B92312) and ammonium (B1175870) groups can then act as recognition sites for anions through a combination of hydrogen bonding and electrostatic interactions.

The pKa values of the different nitrogen atoms will determine the protonation state of the molecule at a given pH. The pyridyl nitrogen is expected to have a pKa around 5-6, while the aliphatic amines will have higher pKa values. Upon protonation, the N⁺-H groups of the resulting cation can form strong hydrogen bonds with anions such as halides (F⁻, Cl⁻, Br⁻, I⁻) or oxoanions (e.g., NO₃⁻, SO₄²⁻). The binding affinity and selectivity for different anions would be influenced by the charge distribution on the cation, the geometric arrangement of the hydrogen bond donors, and the shape and charge density of the anion. The formation of an intramolecular hydrogen bond in the protonated species could also pre-organize the binding site for specific anions.

Table 2: Potential Anion Binding Interactions of Protonated this compound

| Cationic Site | Anion (A⁻) | Primary Interaction |

|---|---|---|

| Pyridinium (N⁺-H) | Halides, Oxoanions | Hydrogen Bonding, Electrostatic |

| Primary Ammonium (N⁺-H₃) | Halides, Oxoanions | Hydrogen Bonding, Electrostatic |

Future Directions in 2 Amino 1 3 Pyridyl Ethyl Dimethylamine Research

Emerging Synthetic Strategies for Structural Complexity

Currently, the synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine is established for its role as a chemical intermediate. However, future research could focus on developing more advanced and efficient synthetic methodologies. Emerging strategies in organic synthesis that could be applied to create more complex derivatives from this foundational structure include:

Asymmetric Synthesis: Developing stereoselective methods to synthesize enantiomerically pure forms of this compound would be a significant advancement. Chiral diamines are highly valuable in catalysis and medicinal chemistry. Future work could explore asymmetric reduction of a corresponding keto-imine precursor or the use of chiral auxiliaries to control stereochemistry.

Late-Stage Functionalization: Research into methods for the selective modification of the pyridine (B92270) ring or the amine groups would allow for the rapid generation of a library of analogues. Techniques such as C-H activation could enable the introduction of various functional groups at specific positions on the pyridine ring, leading to compounds with diverse electronic and steric properties.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound and its derivatives could offer improved safety, efficiency, and scalability compared to traditional batch processes.

Exploration of these strategies would not only refine the production of the parent compound but also open doors to a vast chemical space of related molecules with potentially enhanced properties.

Development of Novel Catalytic Applications

The inherent structural features of this compound, namely the presence of multiple nitrogen atoms, make it a promising candidate for applications in catalysis, particularly as a ligand for metal complexes. Future research in this area could investigate:

Coordination Chemistry: Systematic studies on the coordination of this compound with various transition metals could yield a range of novel complexes. The denticity and coordination modes of the ligand would be of fundamental interest.

Asymmetric Catalysis: Enantiomerically pure versions of the compound could be employed as chiral ligands in asymmetric catalysis. Potential applications could include asymmetric hydrogenations, transfer hydrogenations, or C-C bond-forming reactions, where chiral diamine ligands have proven to be effective.

Organocatalysis: The amine functionalities in the molecule suggest its potential use as an organocatalyst. It could be investigated for its efficacy in reactions such as Michael additions or aldol (B89426) reactions, where primary and tertiary amines can play a catalytic role.

The development of catalytic systems based on this scaffold could lead to new, efficient, and selective chemical transformations.

Advancements in Spectroscopic Characterization Techniques

While standard spectroscopic data (like NMR and IR) for this compound likely exist for quality control purposes, advanced spectroscopic studies are not publicly available. Future research could provide a much deeper understanding of its structural and electronic properties through:

Multinuclear NMR Spectroscopy: In-depth 1D and 2D NMR studies (COSY, HSQC, HMBC) would unequivocally confirm its structure and provide detailed information about its conformational dynamics in solution.

Vibrational Spectroscopy: A detailed analysis of its Infrared (IR) and Raman spectra, supported by computational calculations, could provide insights into the vibrational modes of the molecule and the nature of its chemical bonds.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A comprehensive spectroscopic profile would serve as a crucial benchmark for future computational and experimental studies.

Integration of Theoretical Predictions with Experimental Validation

Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules, guiding experimental work. For this compound, a synergistic approach combining theoretical and experimental methods could be particularly fruitful.

Conformational Analysis: Theoretical calculations could be used to explore the potential low-energy conformations of the molecule and its metal complexes.

Electronic Structure Analysis: Methods like Density Functional Theory (DFT) could be employed to understand the electronic properties, such as the distribution of electron density, molecular orbital energies, and the molecule's reactivity profile (e.g., sites susceptible to nucleophilic or electrophilic attack).

Spectroscopic Prediction: Computational models can predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies), which can then be compared with experimental results for validation.

This integrated approach would accelerate the discovery of new properties and applications for the compound and its derivatives.

Exploration of New Supramolecular Systems and Assemblies

The presence of a pyridine ring (a hydrogen bond acceptor) and amino groups (hydrogen bond donors) makes this compound an interesting candidate for the construction of supramolecular assemblies. Future research could explore:

Self-Assembly: Investigating the self-assembly of the molecule in the solid state and in solution could reveal the formation of ordered structures, such as one-dimensional chains or two-dimensional networks, held together by hydrogen bonds and π-π stacking interactions.

Host-Guest Chemistry: The molecule could be investigated as a guest in various host molecules or as a component in the construction of larger, cage-like host structures.

Crystal Engineering: A systematic study of the co-crystallization of this compound with other molecules (co-formers) could lead to the design of new crystalline materials with tailored properties, such as altered solubility or stability.

The exploration of its supramolecular chemistry could lead to the development of new materials with applications in areas like sensing, separation, or materials science.

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | NaBH3CN/MeOH | ~50* | |

| Alkylation | PEG-400/THF | ~65* | |

| Hydrochloride salt formation | HCl/1,4-dioxane | 37 | |

| *Estimated based on analogous reactions. |

Basic: How should researchers characterize this compound, and which analytical techniques are most reliable?

Answer:

Critical characterization methods include:

- LC-MS : Confirms molecular weight (e.g., [M+H]+ ~194.2) and purity .

- NMR : 1H/13C NMR identifies proton environments (e.g., pyridyl H at δ 8.1–8.5 ppm, dimethylamino CH3 at δ 2.2–2.5 ppm) .

- InChI/SMILES : Structural validation via standardized identifiers (e.g., InChI=1S/C9H15N3/...) .

- Chromatography : HPLC with UV detection (λ ~254 nm for pyridyl moieties) ensures purity >95% .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- Waste disposal : Segregate acidic waste (e.g., hydrochloride salts) and use certified biohazard disposal services .

- First aid : Immediate rinsing for skin contact (P305+P351+P338) .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:

- Catalyst screening : Compare phase-transfer catalysts (e.g., Aliquate-336 vs. PEG-400) for rate enhancement .

- Solvent optimization : Test binary mixtures (e.g., dioxane:water) to balance solubility and reactivity .

- DoE (Design of Experiments) : Vary temperature, pH, and stoichiometry to identify robust conditions.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Advanced: What strategies are used to assess the biological activity of this compound in cellular models?

Answer:

- Receptor binding assays : Screen for affinity to nicotinic acetylcholine receptors (nAChRs) due to the 3-pyridyl group .

- Metabolomics : Trace metabolite formation (e.g., glucuronide conjugates) using LC-MS/MS .

- Cytotoxicity profiling : Evaluate IC50 in cancer cell lines (e.g., MCF-7) with MTT assays .

Advanced: How can computational modeling predict the compound’s reactivity or pharmacokinetics?

Answer:

- DFT calculations : Optimize geometry and calculate HOMO/LUMO energies for redox potential .

- MD simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability.

- ADMET prediction : Use tools like SwissADME to estimate logP (~1.5), solubility, and CYP450 interactions .

Advanced: How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Answer:

- Byproduct analysis : Use high-resolution MS to identify side products (e.g., over-alkylated amines) .

- Reproducibility checks : Replicate methods with strict control of humidity (amines are hygroscopic) .

- Cross-validate catalysts : Compare NaBH4 vs. BDMS (borane-dimethyl sulfide) for reductive amination efficiency .

Advanced: What methodologies are employed to study metabolic pathways of this compound in vivo?

Answer: